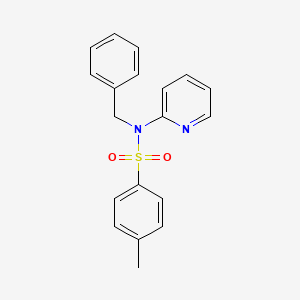
N-benzyl-4-methyl-N-(pyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methyl group, and a pyridyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide.
Introduction of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction using 2-chloropyridine.
Industrial Production Methods
Industrial production of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or 2-chloropyridine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N~1~-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: Known for its antibacterial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Used in the treatment of bacterial infections.
The uniqueness of N1-BENZYL-4-METHYL-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-benzyl-4-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O2S/c1-16-10-12-18(13-11-16)24(22,23)21(19-9-5-6-14-20-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
GXDSYDNTERMBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















